Micronomicine

Vue d'ensemble

Description

La Micronomicine est un antibiotique aminoglycoside principalement utilisé pour ses propriétés antibactériennes. Elle est commercialisée au Japon sous les marques Sagamicin et Luxomicina . Ce composé est connu pour son efficacité contre un large spectre de bactéries Gram-positives et Gram-négatives .

Applications De Recherche Scientifique

Micronomicin has several scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactions of aminoglycosides.

Biology: It is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.

Industry: It is used in the production of other aminoglycoside antibiotics and in the development of new antibacterial agents.

Mécanisme D'action

Micronomicin, also known as Gentamicin C2b, is an aminoglycoside antibiotic . Here is a detailed overview of its mechanism of action:

Target of Action

Micronomicin primarily targets the ribosomes of non-resistant cells . Ribosomes are essential for protein synthesis in all living cells, and by targeting them, Micronomicin can inhibit the production of essential proteins .

Mode of Action

Micronomicin binds to the ribosomes of non-resistant cells . This binding causes mistranscription of mRNA, which fatally inhibits the production of essential proteins . This inhibition of protein synthesis leads to cell death, making Micronomicin an effective antibiotic .

Biochemical Pathways

It is known that the drug’s interaction with ribosomes disrupts protein synthesis, which is a critical process in many biochemical pathways .

Result of Action

The primary result of Micronomicin’s action is the death of bacterial cells due to the inhibition of protein synthesis . This makes it effective against a variety of gram-negative and gram-positive bacteria .

Action Environment

The efficacy and stability of Micronomicin can be influenced by various environmental factors. For example, the presence of other medications can impact its effectiveness. For instance, Micronomicin may increase the neuromuscular blocking activities of certain drugs . .

Analyse Biochimique

Biochemical Properties

Micronomicin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with bacterial ribosomes, specifically binding to the 30S subunit. This binding interferes with the initiation complex formation and causes misreading of mRNA, leading to the production of nonfunctional or toxic peptides . The primary biomolecules that Micronomicin interacts with include ribosomal RNA and various ribosomal proteins. These interactions are essential for its antibacterial activity, as they disrupt the normal function of the bacterial ribosome, ultimately leading to cell death .

Cellular Effects

Micronomicin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of protein synthesis prevents the bacteria from producing essential proteins required for growth and survival . Additionally, Micronomicin can induce oxidative stress in bacterial cells, further contributing to its bactericidal effects .

Molecular Mechanism

The molecular mechanism of action of Micronomicin involves its binding to the bacterial ribosome. By binding to the 30S ribosomal subunit, Micronomicin interferes with the normal function of the ribosome, causing errors in the translation process. This results in the production of faulty proteins, which can be toxic to the bacterial cell . Furthermore, Micronomicin can inhibit the translocation step of protein synthesis, preventing the proper elongation of the peptide chain . These combined effects lead to the inhibition of bacterial growth and ultimately cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Micronomicin can change over time. The stability of Micronomicin is influenced by various factors, including temperature, pH, and exposure to light. Over time, Micronomicin can degrade, leading to a reduction in its antibacterial activity . Long-term studies have shown that prolonged exposure to Micronomicin can result in the development of bacterial resistance, which can diminish its effectiveness . Additionally, the long-term effects on cellular function can include alterations in gene expression and metabolic pathways, which may impact the overall health of the bacterial population .

Dosage Effects in Animal Models

The effects of Micronomicin vary with different dosages in animal models. At therapeutic doses, Micronomicin effectively inhibits bacterial growth and treats infections. At higher doses, it can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects are dose-dependent and can be severe at high concentrations. Studies in animal models have shown that there is a threshold dose above which the toxic effects become pronounced, highlighting the importance of careful dosage management .

Metabolic Pathways

Micronomicin is involved in various metabolic pathways within bacterial cells. It primarily affects the protein synthesis pathway by binding to the ribosome and inhibiting translation . Additionally, Micronomicin can interact with enzymes involved in oxidative stress responses, leading to the generation of reactive oxygen species . These interactions can disrupt normal cellular metabolism and contribute to the bactericidal effects of Micronomicin.

Transport and Distribution

Within cells and tissues, Micronomicin is transported and distributed through various mechanisms. It can enter bacterial cells via active transport mechanisms, often involving specific transporters or porins in the bacterial cell membrane . Once inside the cell, Micronomicin can accumulate in the cytoplasm and interact with ribosomes to exert its antibacterial effects . The distribution of Micronomicin within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

Micronomicin primarily localizes to the cytoplasm of bacterial cells, where it interacts with ribosomes to inhibit protein synthesis . The subcellular localization of Micronomicin is crucial for its activity, as it needs to be in close proximity to the ribosomes to exert its effects. Additionally, Micronomicin may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect its stability, activity, and overall effectiveness as an antibiotic.

Méthodes De Préparation

La Micronomicine est produite par des procédés de fermentation impliquant la bactérie Micromonospora sagamiensis . Le processus de fermentation implique généralement l'utilisation de glucose, de saccharose, de lactose, d'amidon ou de dextrine comme sources de carbone, et de nitrate, de sel d'ammonium, de liqueur de maïs fermentée, de peptone, d'extrait de viande ou d'extrait de levure comme sources d'azote . La fermentation est suivie d'étapes d'extraction, de précipitation et de purification pour isoler l'antibiotique .

Analyse Des Réactions Chimiques

La Micronomicine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium aluminium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier la synthèse et les réactions des aminoglycosides.

Biologie : Elle est utilisée pour étudier les mécanismes de résistance bactérienne et les effets des antibiotiques sur les cellules bactériennes.

Industrie : Elle est utilisée dans la production d'autres antibiotiques aminoglycosides et dans le développement de nouveaux agents antibactériens.

Mécanisme d'action

La this compound exerce ses effets antibactériens en se liant à la sous-unité ribosomique 30S des bactéries, provoquant une mauvaise lecture de l'ARN messager (ARNm). Cette mauvaise lecture conduit à la production de protéines défectueuses, ce qui entraîne finalement la mort de la cellule bactérienne . Les cibles moléculaires de la this compound sont les protéines ribosomiques et l'ARN ribosomique à l'intérieur du ribosome bactérien .

Comparaison Avec Des Composés Similaires

La Micronomicine appartient à la classe des antibiotiques aminoglycosides, qui comprend d'autres composés tels que la gentamicine, l'amikacine et la tobramycine . Comparée à ces composés similaires, la this compound a une structure unique qui lui permet d'être efficace contre certaines souches bactériennes qui peuvent être résistantes à d'autres aminoglycosides . Son activité à large spectre et son efficacité contre les bactéries résistantes en font un antibiotique précieux en milieu clinique.

Composés similaires

- Gentamicine

- Amikacine

- Tobramycine

- Kanamycine

- Néomycine

Propriétés

IUPAC Name |

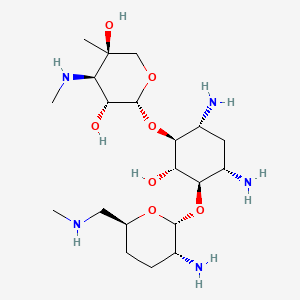

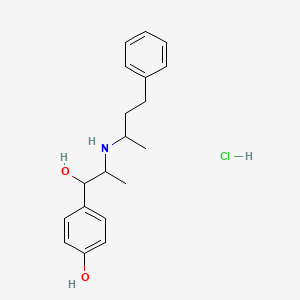

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYGXMICFMACRA-XHEDQWPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66803-19-8 (unspecified sulfate) | |

| Record name | Micronomicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID401023736 | |

| Record name | Micronomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52093-21-7 | |

| Record name | Micronomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52093-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micronomicin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Micronomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Micronomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MICRONOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZ0R40QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Micronomicin within bacterial cells?

A1: Micronomicin exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial cell death. [, ]

Q2: How does Micronomicin's binding to ribosomes differ from other aminoglycosides?

A2: While Micronomicin shares the 30S ribosomal subunit as its target with other aminoglycosides, subtle differences in its structure may influence its binding affinity and spectrum of activity. [, ] Research has shown it to be particularly potent against certain gentamicin-resistant strains, suggesting a unique interaction. []

Q3: What is the molecular formula and weight of Micronomicin?

A3: Micronomicin has the molecular formula C21H43N7O7 and a molecular weight of 501.6 g/mol. [, ]

Q4: Are there specific spectroscopic techniques used to characterize Micronomicin?

A4: Yes, researchers utilize various spectroscopic methods like HPLC-ESI-IT-MSn to analyze Micronomicin and its related substances. [] This technique helps in identifying and quantifying different components in Micronomicin samples.

Q5: Does Micronomicin possess any catalytic properties?

A6: Micronomicin is not known to possess catalytic properties. Its primary mode of action relies on binding and inhibiting ribosomal function rather than catalyzing specific chemical reactions. []

Q6: Have computational methods been used in Micronomicin research?

A7: Yes, computational tools like MULTI, a non-linear least-squares regression program, have been employed to analyze Micronomicin pharmacokinetics in humans. [] These models help researchers understand the drug's behavior within the body.

Q7: How do structural modifications to Micronomicin impact its activity?

A8: Micronomicin's structure closely resembles other aminoglycosides like Gentamicin C1a. [] Research suggests that even slight modifications, like methylation at the 6'-N position, can influence its activity and resistance profile. []

Q8: What are the challenges in formulating Micronomicin for clinical use?

A9: As with many aminoglycosides, maintaining Micronomicin's stability in various formulations poses a challenge. Researchers are exploring strategies to improve its stability and solubility to enhance its bioavailability and efficacy. []

Q9: How is Micronomicin absorbed and distributed in the body?

A10: Research indicates that Micronomicin's pharmacokinetics can vary based on the route of administration. [] Intravenous administration results in different pharmacokinetic profiles compared to intramuscular injection. [, ]

Q10: What factors influence the elimination of Micronomicin?

A11: Like other aminoglycosides, Micronomicin elimination is primarily dependent on renal function. [] Studies have shown a correlation between the elimination constant of Micronomicin and creatinine clearance, indicating the importance of renal function in its clearance. []

Q11: Has the efficacy of Micronomicin been evaluated in animal models?

A12: Yes, various animal models, including mice infected with bacteria like Pseudomonas aeruginosa and Serratia marcescens, have been used to evaluate Micronomicin's therapeutic effectiveness. [] These studies help researchers understand its in vivo activity and potential for treating bacterial infections.

Q12: What do clinical trials reveal about Micronomicin's effectiveness?

A13: Clinical studies have demonstrated Micronomicin's efficacy in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and septicemia. [] Studies also highlight its potential for treating severe infections in patients with hematopoietic disorders. []

Q13: Are there known mechanisms of resistance to Micronomicin?

A14: Yes, bacterial resistance to aminoglycosides, including Micronomicin, can arise from enzymatic modification of the drug. [] Some bacteria possess enzymes that can inactivate Micronomicin, reducing its effectiveness. []

Q14: What are the potential toxicities associated with Micronomicin?

A16: As with other aminoglycosides, nephrotoxicity and ototoxicity are potential concerns with Micronomicin. [, ] Animal studies have been conducted to evaluate these toxicities and determine safe dosage regimens. [, ]

Q15: Are there strategies for improving Micronomicin delivery to specific sites?

A17: Research is exploring ways to enhance Micronomicin's delivery to target tissues, such as the gallbladder, where it can be effective against biliary tract infections. [] Targeted delivery approaches aim to maximize its therapeutic effects while minimizing potential toxicities. []

Q16: What analytical methods are employed to quantify Micronomicin?

A18: High-Performance Liquid Chromatography (HPLC) is a commonly used method for quantifying Micronomicin in various biological matrices like serum and urine. [] This technique allows researchers to accurately measure drug concentrations and study its pharmacokinetic properties. []

Q17: How is the sulfate content in Micronomicin Sulfate determined?

A19: Ion chromatography is a reliable method for analyzing the sulfate content in Micronomicin Sulfate. [] This technique provides accurate measurements, ensuring the quality control of the pharmaceutical formulation. [, ]

Q18: What resources are available for further research on Micronomicin?

A20: Ongoing research efforts benefit from various resources, including microbial strain collections, advanced analytical techniques, and computational modeling tools. These resources contribute to a deeper understanding of Micronomicin's properties, mechanisms, and potential applications. []

Q19: What are the key milestones in the discovery and development of Micronomicin?

A21: Micronomicin, discovered as a product of Micromonospora sagamiensis var. nonreducans, marked a significant step in aminoglycoside research. [] Further studies elucidating its structure, activity, and safety profile have established its role as a valuable antibiotic for treating various bacterial infections. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-cyclopentyl-6-{2-[3-(4-methylpiperazin-1-yl)propoxy]phenylamino}-9H-purine-2-carbonitrile](/img/structure/B1677046.png)

![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)

![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)